molecular formula C19H28N4O3 B5285362 N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5285362
M. Wt: 360.5 g/mol
InChI Key: LGVKABXPALWDEI-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of Functional Groups: The incorporation of the dimethyl and carbamoyl groups can be done using reagents such as dimethylamine and isopropyl isocyanate, respectively.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Reactions where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cell surface or intracellular receptors to alter signaling pathways.

    Affect Gene Expression: Influence the transcription and translation processes by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Dimethyl-N1-phenyl(2-pyridinyl)methyl-1,2-ethanediamine: Shares structural similarities but differs in functional groups and overall reactivity.

    N,N’-Dimethylethylenediamine: A simpler compound with two secondary amine groups, used in different applications.

Uniqueness

N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-13(2)20-18(25)15-7-5-6-8-16(15)21-17(24)14-9-11-23(12-10-14)19(26)22(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVKABXPALWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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